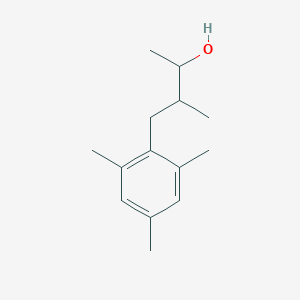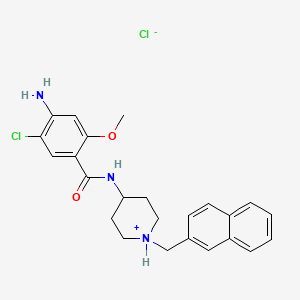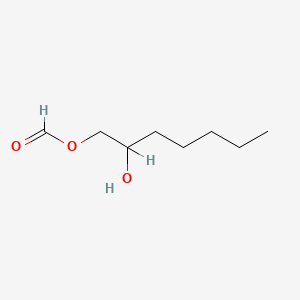
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a hydroxypropyl group, a methoxy group, and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide typically involves the reaction of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazole with an iodinating agent. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the benzothiazole ring. Common reagents used in this synthesis include iodine or iodide salts, and the reaction is often performed in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-5-methoxy-2-methylbenzothiazolium iodide, while reduction may yield this compound.
Scientific Research Applications
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxypropyl)-5-methoxybenzothiazole: Lacks the methyl group and iodide ion.
3-(3-Hydroxypropyl)-2-methylbenzothiazolium chloride: Similar structure but with a chloride ion instead of iodide.
5-Methoxy-2-methylbenzothiazole: Lacks the hydroxypropyl group.
Uniqueness
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
65776-64-9 |
|---|---|
Molecular Formula |
C12H16INO2S |
Molecular Weight |
365.23 g/mol |
IUPAC Name |
3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propan-1-ol;iodide |
InChI |
InChI=1S/C12H16NO2S.HI/c1-9-13(6-3-7-14)11-8-10(15-2)4-5-12(11)16-9;/h4-5,8,14H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XBGABTWBPWSCNG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


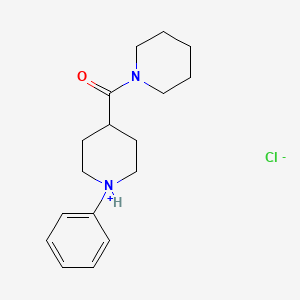
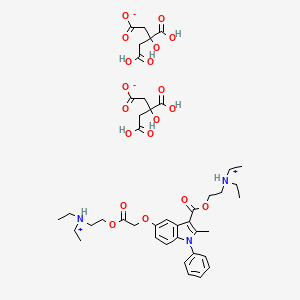
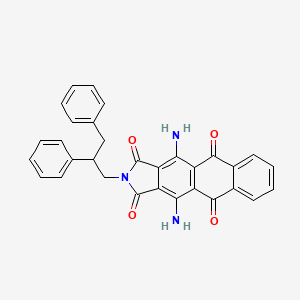
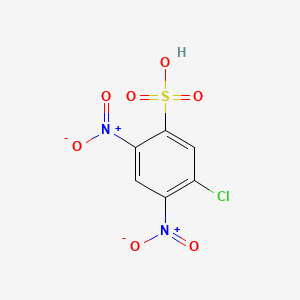

![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
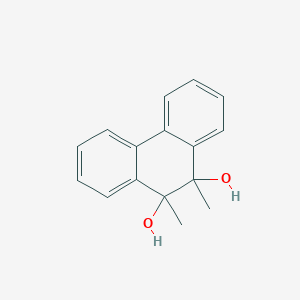
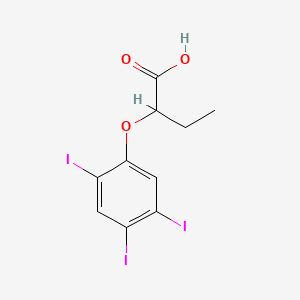
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
